Clinical Predictive Value: DHU/U Ratio Stratifies 5-FU Toxicity Risk with High Sensitivity and Specificity
The plasma dihydrouracil to uracil (UH2/U) ratio is a validated predictor of 5-fluorouracil (5-FU) toxicity. In a cohort of 68 colorectal cancer patients, a low UH2/U plasma ratio demonstrated a sensitivity of 0.87 and a specificity of 0.93 for predicting 5-FU-induced toxicity [1]. In a separate prospective study of 81 advanced colorectal cancer patients, toxic side effects were observed exclusively in patients with pre-treatment UH2/U ratios less than 1.8, whereas no adverse effects occurred in patients with ratios exceeding 2.25 [2]. This quantitative cut-off provides a clear, actionable threshold for clinical decision-making.
| Evidence Dimension | Predictive Accuracy for 5-FU Toxicity |
|---|---|
| Target Compound Data | Plasma UH2/U ratio |
| Comparator Or Baseline | Toxicity threshold: ratio <1.8 predicts toxicity; ratio >2.25 predicts safety |
| Quantified Difference | Sensitivity: 0.87; Specificity: 0.93 |
| Conditions | Pre-treatment plasma samples from colorectal cancer patients; HPLC-UV quantification |
Why This Matters
This evidence directly supports the use of dihydrouracil as a critical component in a clinically actionable biomarker test, justifying its procurement over non-specific uracil-only assays.
- [1] Kristensen MH, et al. The value of dihydrouracil/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients. J Int Med Res. 2010;38(4):1313-23. View Source
- [2] Gamelin E, et al. Correlation Between Uracil and Dihydrouracil Plasma Ratio, Fluorouracil (5-FU) Pharmacokinetic Parameters, and Tolerance in Patients With Advanced Colorectal Cancer: A Potential Interest for Predicting 5-FU Toxicity and Determining Optimal 5-FU Dosage. J Clin Oncol. 1999;17(4):1105. View Source
